molecular formula C12H14ClNO2 B13460043 3-{[Methyl(prop-2-yn-1-yl)amino]methyl}benzoic acid hydrochloride

3-{[Methyl(prop-2-yn-1-yl)amino]methyl}benzoic acid hydrochloride

Cat. No.: B13460043
M. Wt: 239.70 g/mol
InChI Key: ROZLTPOHERQWNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[Methyl(prop-2-yn-1-yl)amino]methyl}benzoic acid hydrochloride is a chemical compound that features a benzoic acid core with a substituted amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[Methyl(prop-2-yn-1-yl)amino]methyl}benzoic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-{[Methyl(prop-2-yn-1-yl)amino]methyl}benzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

3-{[Methyl(prop-2-yn-1-yl)amino]methyl}benzoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[Methyl(prop-2-yn-1-yl)amino]methyl}benzoic acid hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl(methyl)(prop-2-yn-1-yl)amine
  • 2-Amino-3-methylbenzoic acid
  • 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid

Uniqueness

3-{[Methyl(prop-2-yn-1-yl)amino]methyl}benzoic acid hydrochloride is unique due to its specific substitution pattern and the presence of both a benzoic acid moiety and a propargylamine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

3-[[methyl(prop-2-ynyl)amino]methyl]benzoic acid;hydrochloride

InChI

InChI=1S/C12H13NO2.ClH/c1-3-7-13(2)9-10-5-4-6-11(8-10)12(14)15;/h1,4-6,8H,7,9H2,2H3,(H,14,15);1H

InChI Key

ROZLTPOHERQWNW-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)CC1=CC(=CC=C1)C(=O)O.Cl

Origin of Product

United States

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